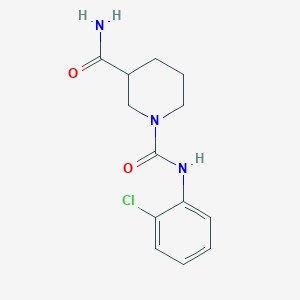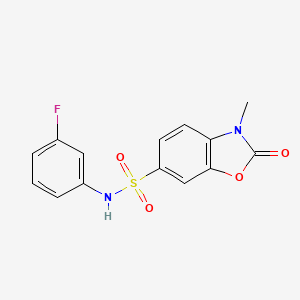![molecular formula C13H10BrN5O B4217075 6-bromo-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4217075.png)
6-bromo-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
Vue d'ensemble
Description
6-bromo-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is a compound belonging to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse applications in medicinal chemistry, material science, and biological research due to their unique structural and photophysical properties .
Méthodes De Préparation
The synthesis of 6-bromo-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide typically involves the reaction of pyrazolo[1,5-a]pyrimidine derivatives with bromine and pyridinylmethylamine under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the bromination and subsequent amide formation . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Analyse Des Réactions Chimiques
6-bromo-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), resulting in the formation of reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. .
Applications De Recherche Scientifique
6-bromo-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide has several scientific research applications:
Mécanisme D'action
The mechanism of action of 6-bromo-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets and pathways. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. For instance, it has been shown to inhibit certain kinases involved in cell proliferation, leading to its potential use as an anticancer agent . The compound’s fluorescence properties are attributed to its ability to undergo intramolecular charge transfer (ICT), which enhances its absorption and emission characteristics .
Comparaison Avec Des Composés Similaires
6-bromo-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide can be compared with other pyrazolo[1,5-a]pyrimidine derivatives such as:
6-bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid: This compound has similar structural features but differs in its functional groups, leading to variations in its chemical reactivity and applications.
3,6-dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: This derivative is known for its energetic properties and is used in the development of high-energy materials.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds are studied for their kinase inhibitory activity and potential use in cancer therapy.
The uniqueness of this compound lies in its combination of bromine and pyridinylmethyl groups, which confer specific photophysical and biological properties that are advantageous for various applications.
Propriétés
IUPAC Name |
6-bromo-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrN5O/c14-10-6-16-12-11(7-18-19(12)8-10)13(20)17-5-9-2-1-3-15-4-9/h1-4,6-8H,5H2,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPCACNYKWCCHGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)C2=C3N=CC(=CN3N=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-chlorobenzyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4216992.png)
![2-[3-allyl-1-(4-chlorophenyl)-2,5-dioxo-4-imidazolidinyl]-N-(4-propoxyphenyl)acetamide](/img/structure/B4216998.png)
![methyl 2-{[2-(2-oxobenzo[cd]indol-1(2H)-yl)propanoyl]amino}benzoate](/img/structure/B4217005.png)
![2-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4217008.png)

![2-{5-chloro-2-ethoxy-4-[(ethylamino)methyl]phenoxy}-N-(2-phenylethyl)acetamide hydrochloride](/img/structure/B4217025.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-(2,4,5-trichlorophenyl)methanesulfonamide](/img/structure/B4217033.png)
![N'-[(4-chlorophenyl)sulfonyl]-N-[2-(4-methoxyphenyl)ethyl]benzenecarboximidamide](/img/structure/B4217039.png)

![2,2,2-trifluoro-N'-[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]acetohydrazide](/img/structure/B4217049.png)
![3-METHYL-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-2-YL 4-METHYLBENZOATE](/img/structure/B4217064.png)
![N-{1-[4-ethyl-5-({2-[(2-methoxy-5-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]ethyl}-2-fluorobenzamide](/img/structure/B4217072.png)
![N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-2-phenylbutanamide](/img/structure/B4217076.png)
![3-(Furan-2-YL)-1-methanesulfonyl-N-[(thiophen-2-YL)methyl]-1H-1,2,4-triazol-5-amine](/img/structure/B4217083.png)
